molecular formula C3H6O6S3 B1594826 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide CAS No. 2125-34-0

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

Cat. No. B1594826
CAS RN: 2125-34-0
M. Wt: 234.3 g/mol
InChI Key: DNVUITIVPMGLBU-UHFFFAOYSA-N
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Description

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide is a chemical compound. This heterocycle is the cyclic trimer of the otherwise unstable species thioformaldehyde. It consists of a six-membered ring with alternating methylene bridges and thioether groups .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide is C3H6O6S3. It has a molecular weight of 234.27 . The structure is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Synthesis and Reaction Studies

  • A new synthesis of 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide and an improved synthesis of its hexachloro derivative were reported, with reactions of these compounds with bases investigated. Tetrahalo-1,3-dithiole tetraoxides and ionic ring systems were obtained, partly identified by X-ray structure analysis (Arens, Sundermeyer, & Pritzkow, 1986).

Spectroscopic Analysis

  • The infrared spectra of 1,3,5-trithiane and its addition compounds with mercury and silver salts were studied, providing assignments for its fundamental frequencies and discussing their structural significance (Dalziel, Hewitt, & Ross, 1966).

Interaction with Metal Clusters

  • 1,3,5-Trithiane demonstrated interaction with tetrahedral ruthenium-cobalt clusters, showing various coordination modes influenced by reaction conditions. Its coordination preferences in mixed metal clusters were also explored (Rossi, Pursiainen, & Pakkanen, 1992).

Redox Properties

  • 1,3,5-Trithianes with diarylmethylene units were designed as electron donors, producing colored cationic species upon oxidation. These compounds underwent large structural changes during electrochemical oxidation, indicating potential in electrochromic applications (Suzuki et al., 2000).

Alkylation Studies

Synthetic Applications

  • The synthesis of sulfoxonium ylides from 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide was explored, leading to the formation of unsaturated disulfenes and new ylides characterized by various spectroscopic techniques (Sundermeyer & Walch, 1996).

properties

IUPAC Name

1,3,5-trithiane 1,1,3,3,5,5-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O6S3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUITIVPMGLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1S(=O)(=O)CS(=O)(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175500
Record name s-Trithiane, 1,1,3,3,5,5-hexoxide
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Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

CAS RN

2125-34-0
Record name s-Trithiane, 1,1,3,3,5,5-hexaoxide
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Record name s-Trithiane, 1,1,3,3,5,5-hexoxide
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Record name Tris(methylene sulfone)
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Record name s-Trithiane, 1,1,3,3,5,5-hexoxide
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Record name 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide
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Record name 1,3,5-Trithiane, 1,1,3,3,5,5-hexaoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide
Reactant of Route 2
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide
Reactant of Route 3
1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

Citations

For This Compound
5
Citations
W Sundermeyer, A Walch - Chemische Berichte, 1996 - Wiley Online Library
Sulfoxonium ylides 3a‐h were synthesized by silylation of the cyclic methylene disulfones 1,3‐dithietane 1,1,3,3‐tetraoxide (1) and 1,3,5‐trithiane 1,1,3,3,5,5‐hexaoxide (4) with the …
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
A Haas - 2013 - books.google.com
This third volume of the Supplement Series supplying the Main Volumes of the series" Perfluorohalogenoorgano Compounds of Main Group Elements", Part 1 to 9, completes the …
Number of citations: 2 books.google.com
R Boden - Health Consequences of Microbial Interactions with …, 2020 - Springer
Methylotrophic Bacteria use one-carbon (C 1 ) compounds as their carbon source. They have been known to be associated with the human body for almost 20 years as part of the …
Number of citations: 1 link.springer.com
G Arens, W Sundermeyer, H Pritzkow - Chemische Berichte, 1986 - Wiley Online Library
Eine neue Synthese für 1,3,5‐Trithian‐1,1,3,3,5,5‐hexaoxid (2) und eine Verbesserung der Synthese für 2,2,4,4,6,6‐Hexachlor‐1,3,5‐trithian‐hexaoxid (4) werden mitgeteilt. Die …

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